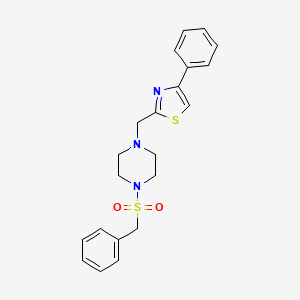

2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole” is a compound that contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . This compound is related to other compounds that have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments . In silico docking and molecular dynamics simulations have also been used to study these compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For example, the benzimidazole nuclei are condensed with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the compound “2-(4-(4-Fluorophenyl)piperazin-1-yl)-1H-benz[d]imidazole” has a melting point of 216–218 °C .Applications De Recherche Scientifique

Metabolic Pathways and Enzymatic Reactions

- Cytochrome P450 Enzymes Involvement : The metabolism of related compounds, such as Lu AA21004, involves oxidation processes catalyzed by cytochrome P450 enzymes. This includes the formation of various metabolites through pathways mediated by CYP2D6, CYP2C9, CYP3A4/5, and other enzymes (Hvenegaard et al., 2012).

Pharmacological and Therapeutic Applications

- Potential in Alzheimer’s Disease Treatment : SAM-760, a 5HT6 antagonist and a structurally related compound, was studied for its efficacy in treating Alzheimer’s disease. Its metabolism primarily involves CYP3A with a significant impact on drug-drug interactions (Sawant-Basak et al., 2018).

- Antimalarial and Antiviral Properties : N-(phenylsulfonyl)acetamide derivatives, including aminothiazole and aminooxazole, have shown in vitro antimalarial activity. These compounds also demonstrated potential against SARS-CoV-2 in molecular docking studies (Fahim & Ismael, 2021).

Antimicrobial and Antiparasitic Activities

- Trypanosoma Brucei Inhibition : Derivatives like 2-(2-Benzamido)ethyl-4-phenylthiazole showed inhibitory effects against Trypanosoma brucei, responsible for human African trypanosomiasis. However, in vivo efficacy was limited due to poor metabolic stability (Patrick et al., 2016).

- Antibacterial Properties : Some triazole derivatives, including those with piperazine components, exhibited antimicrobial activities against a range of microorganisms (Bektaş et al., 2007).

Chemical Synthesis and Reactivity

- Electrochemical Synthesis : Studies have shown the electrochemical synthesis of derivatives, involving oxidation steps with arylsulfinic acids and the formation of benzoquinone derivatives (Nematollahi et al., 2014).

Molecular Docking and Computational Studies

- Molecular Docking Analysis : Computational calculations and molecular docking studies have been conducted on related sulfonamide derivatives for their reactivity and potential pharmacological applications (Al-Ghulikah et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds with a piperazine moiety have been reported to inhibit tubulin polymerization .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly leading to changes such as inhibition of tubulin polymerization .

Result of Action

Related compounds have been reported to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .

Orientations Futures

The future directions for research on similar compounds include further investigation into their antiviral therapeutic potential . Some derivatives have shown outstanding efficacy in both computational simulations and live subjects, suggesting their potential as promising candidates warranting further exploration .

Propriétés

IUPAC Name |

2-[(4-benzylsulfonylpiperazin-1-yl)methyl]-4-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S2/c25-28(26,17-18-7-3-1-4-8-18)24-13-11-23(12-14-24)15-21-22-20(16-27-21)19-9-5-2-6-10-19/h1-10,16H,11-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELZZWGGQARNLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2693081.png)

![4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2693084.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2693096.png)